N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC9585571
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O2S |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H17N5O2S/c1-22-16(14-8-3-4-9-18-14)20-21-17(22)25-11-15(23)19-12-6-5-7-13(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,23) |
| Standard InChI Key | GTNJAAYBUJWXJI-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=N3 |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=N3 |
Introduction
N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its unique structure and potential biological activities. This compound features a methoxy-substituted phenyl group and a triazole moiety linked through a sulfur atom, which are key components contributing to its pharmacological properties.
Synthesis and Preparation
The synthesis of N-(3-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps, including the formation of the triazole ring and the attachment of the pyridin-2-yl and methoxyphenyl groups. The exact synthesis protocol may vary based on the availability of starting materials and desired yield.
Biological Activities and Applications
1,2,4-Triazole derivatives, including those with pyridinyl and phenyl groups, have been studied for their antifungal, antibacterial, and other pharmacological activities . The presence of a methoxyphenyl group and a pyridin-2-yl group in this compound suggests potential for biological activity, although specific studies on this exact compound are not detailed in the available literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume